molecular formula C19H18N2O5 B2660842 3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid CAS No. 889946-66-1

3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid

Cat. No.: B2660842
CAS No.: 889946-66-1
M. Wt: 354.362
InChI Key: CUDLQBOBNDDAFK-UHFFFAOYSA-N
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Description

3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid: is an organic compound notable for its unique structure and multifaceted applications in various scientific fields. It encompasses a benzyl ether group, a methoxy group, and an oxadiazole ring linked to a propanoic acid moiety, making it an intriguing molecule for both synthetic and research chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid typically involves a multi-step process:

  • Formation of the oxadiazole ring: Often achieved through a cyclization reaction of an appropriate hydrazide with a nitrile in the presence of a catalyst such as phosphorus oxychloride.

  • Benzylation and methoxylation: The aromatic ring undergoes selective benzylation and methoxylation using benzyl bromide and methanol respectively, in the presence of base catalysts like sodium hydride or potassium carbonate.

  • Incorporation of the propanoic acid moiety: This final step generally involves the reaction of the intermediate oxadiazole compound with bromoacetic acid under basic conditions to yield the final product.

Industrial Production Methods: Industrial-scale production may streamline these steps into more cost-effective processes, often employing flow chemistry techniques or alternative catalysis to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Undergoes oxidative cleavage of the benzyloxy group using agents like potassium permanganate, yielding phenolic derivatives.

  • Reduction: Can be reduced at the oxadiazole ring under conditions using hydrogenation catalysts to yield hydrazine derivatives.

  • Substitution: The methoxy and benzyloxy groups can be substituted by other electrophilic or nucleophilic reagents depending on the conditions, providing a pathway for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Palladium on carbon (Pd/C), hydrogen gas.

  • Substitution: Nucleophiles like sodium methoxide, electrophiles such as alkyl halides.

Major Products Formed:

  • Phenolic derivatives from oxidation.

  • Hydrazine derivatives from reduction.

  • Various substituted derivatives depending on the substitution reagents used.

Scientific Research Applications

Chemistry: This compound serves as a precursor in the synthesis of more complex molecules, potentially used in the design of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties due to its unique molecular framework.

Medicine: Studied for its possible role as a lead compound in drug discovery, especially in areas targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, it can be used as an intermediate in the production of dyes, pigments, and specialized polymers.

Mechanism of Action

  • 3-{3-[4-(Benzyloxy)-3-hydroxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid: Similar structure but with a hydroxy group instead of methoxy, which could alter its chemical reactivity and biological activity.

  • 3-{3-[4-(Methoxy)-3-methylphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid: Presence of a methyl group instead of a benzyl group affects its steric properties and potential binding affinity.

  • 3-{3-[4-(Ethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid: Substituting benzyl with ethoxy could influence its lipophilicity and permeability across biological membranes.

Comparison with Similar Compounds

  • 3-{3-[4-(Benzyloxy)-3-hydroxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid

  • 3-{3-[4-(Methoxy)-3-methylphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid

  • 3-{3-[4-(Ethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid

And there you have it! An in-depth dive into 3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid. Hope that was enlightening for you!

Properties

IUPAC Name

3-[3-(3-methoxy-4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-24-16-11-14(19-20-17(26-21-19)9-10-18(22)23)7-8-15(16)25-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDLQBOBNDDAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(=N2)CCC(=O)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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